molecular formula C20H25ClN6O B10914682 N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914682
M. Wt: 400.9 g/mol
InChI Key: JFGJOOXXAYXOEW-UHFFFAOYSA-N
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Description

N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the formation of the fused ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cell proliferation or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl and propyl groups, along with the chlorine atom, differentiates it from other pyrazolopyridine derivatives .

Properties

Molecular Formula

C20H25ClN6O

Molecular Weight

400.9 g/mol

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H25ClN6O/c1-3-6-27-19-17(10-24-27)16(7-18(25-19)14-4-5-14)20(28)22-8-13(2)11-26-12-15(21)9-23-26/h7,9-10,12-14H,3-6,8,11H2,1-2H3,(H,22,28)

InChI Key

JFGJOOXXAYXOEW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCC(C)CN4C=C(C=N4)Cl

Origin of Product

United States

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